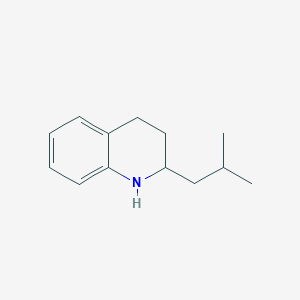
1-Octadecanamine, N-heptadecyl-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octadecanamine, N-heptadecyl-N-hydroxy- is a long-chain amine with the molecular formula C35H73NO. This compound is characterized by its hydrophobic nature due to the long hydrocarbon chains, making it useful in various industrial and scientific applications .
Métodos De Preparación
The synthesis of 1-Octadecanamine, N-heptadecyl-N-hydroxy- typically involves the reaction of octadecanamine with heptadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature to achieve the desired yield .
Análisis De Reacciones Químicas
1-Octadecanamine, N-heptadecyl-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Aplicaciones Científicas De Investigación
1-Octadecanamine, N-heptadecyl-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of lubricants, corrosion inhibitors, and anti-static agents.
Mecanismo De Acción
The mechanism of action of 1-Octadecanamine, N-heptadecyl-N-hydroxy- involves its interaction with hydrophobic surfaces and molecules. Its long hydrocarbon chains allow it to embed into lipid bilayers, making it effective in disrupting cell membranes or enhancing the solubility of hydrophobic compounds. The molecular targets and pathways involved include lipid membranes and hydrophobic drug molecules.
Comparación Con Compuestos Similares
1-Octadecanamine, N-heptadecyl-N-hydroxy- can be compared with other long-chain amines such as:
Octadecylamine: Similar in structure but lacks the hydroxyl group, making it less hydrophilic.
Stearylamine: Another long-chain amine with similar applications but different reactivity due to the absence of the hydroxyl group.
Hexadecylamine: Shorter chain length, resulting in different physical properties and applications. The uniqueness of 1-Octadecanamine, N-heptadecyl-N-hydroxy- lies in its combination of long hydrocarbon chains and the presence of a hydroxyl group, which enhances its amphiphilic properties.
Propiedades
Número CAS |
124409-29-6 |
|---|---|
Fórmula molecular |
C35H73NO |
Peso molecular |
524.0 g/mol |
Nombre IUPAC |
N-heptadecyl-N-octadecylhydroxylamine |
InChI |
InChI=1S/C35H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-35H2,1-2H3 |
Clave InChI |
ZRPOKHXBOZQSOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


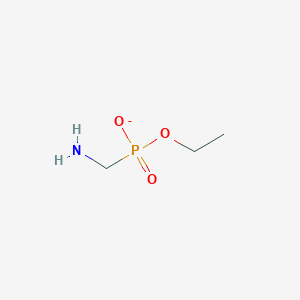

![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
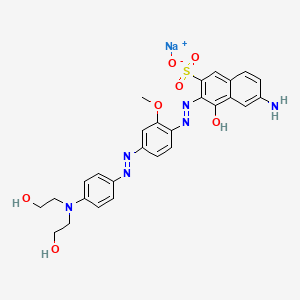
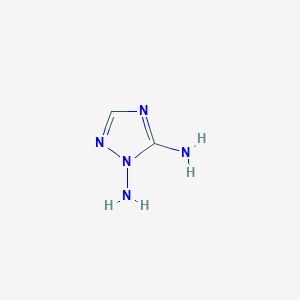
![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
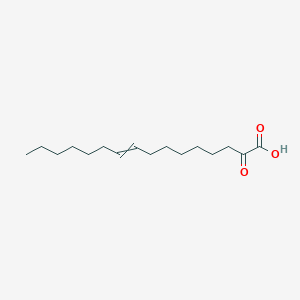

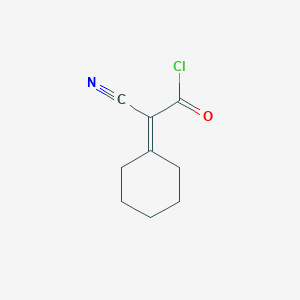
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
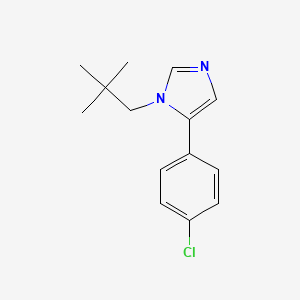
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
